molecular formula C8H7ClF3N3O2 B2355506 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine CAS No. 647824-41-7

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine

Cat. No.: B2355506
CAS No.: 647824-41-7
M. Wt: 269.61
InChI Key: ROYKNMXCTQBHKS-UHFFFAOYSA-N
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Description

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine is a chemical compound characterized by its unique structure, which includes a chloro, nitro, and trifluoromethyl group attached to a phenyl ring, along with a methylhydrazine moiety

Preparation Methods

The synthesis of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common method includes the nitration of 5-chloro-4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the reaction with methylhydrazine under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

    Reduction: The nitro group can be reduced to an amine using reagents like tin(II) chloride in hydrochloric acid. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in disease processes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds include other phenylhydrazine derivatives with different substituents. For example:

    1-[5-Chloro-2-nitrophenyl]-1-methylhydrazine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.

    1-[5-Chloro-4-(trifluoromethyl)phenyl]-1-methylhydrazine: Lacks the nitro group, which may influence its mechanism of action and applications. The presence of the trifluoromethyl group in 1-[5-Chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine makes it unique, as it can significantly alter the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]-1-methylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N3O2/c1-14(13)6-3-5(9)4(8(10,11)12)2-7(6)15(16)17/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYKNMXCTQBHKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C(=C1)Cl)C(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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